molecular formula C17H14Cl2N4O2 B4855798 N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide

N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide

Cat. No. B4855798
M. Wt: 377.2 g/mol
InChI Key: YPJAJUWWUZHVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide, also known as MK-1775, is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 is an important regulator of the cell cycle and DNA damage response, making it a promising target for cancer therapy. MK-1775 has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

CHK1 is a key regulator of the cell cycle and DNA damage response. It functions to prevent the progression of cells through the cell cycle in response to DNA damage, allowing time for repair mechanisms to take place. N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide inhibits CHK1, leading to the accumulation of DNA damage and the induction of cell death in cancer cells. This mechanism of action makes N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide particularly effective in combination with chemotherapy and radiation therapy, which also induce DNA damage.
Biochemical and physiological effects:
In addition to its effects on cancer cells, N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide has also been shown to inhibit the activity of the protein kinase ATR, which is involved in the DNA damage response.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of CHK1, making it a useful tool for studying the role of this enzyme in cancer and other diseases. It has also been shown to have low toxicity in preclinical studies, making it a relatively safe compound for use in animal models. However, one limitation of N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide. One area of focus is the development of new combination therapies that incorporate N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide with other chemotherapy agents or targeted therapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide. Additionally, there is ongoing research into the development of new CHK1 inhibitors that may have improved efficacy and fewer side effects than N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to enhance the efficacy of various chemotherapy agents, including cisplatin, gemcitabine, and paclitaxel. In addition, N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide has been shown to sensitize cancer cells to radiation therapy, making it a promising combination therapy for the treatment of cancer.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[(1-methylindole-3-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c1-23-9-12(11-4-2-3-5-15(11)23)16(24)21-22-17(25)20-14-7-6-10(18)8-13(14)19/h2-9H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJAJUWWUZHVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NNC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide
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N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide
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N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide
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N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide
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N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide
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N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide

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